![molecular formula C13H18N4O5 B12078335 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)

5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

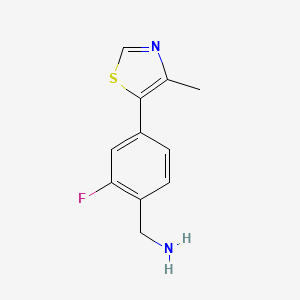

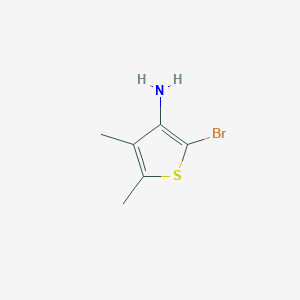

5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine is a nucleoside analog, which is a derivative of 2’-deoxycytidine. It has a molecular formula of C13H18N4O5 and a molecular weight of 310.31 g/mol . This compound is primarily used in nucleic acid research and has applications in various scientific fields .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-[(2-Cyanoethoxy)methyl]-2’-Desoxycytidin beinhaltet typischerweise die Reaktion von 2’-Desoxycytidin mit 2-Cyanoethanol in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft einen Temperaturbereich von 0-25 °C und eine Reaktionszeit von mehreren Stunden .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-[(2-Cyanoethoxy)methyl]-2’-Desoxycytidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Verbindungen stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; Bedingungenwässriges Medium, Raumtemperatur.

Reduktion: Natriumborhydrid; BedingungenMethanol oder Ethanol als Lösungsmittel, Raumtemperatur.

Substitution: Halogenierte Verbindungen; Bedingungenorganische Lösungsmittel wie Dichlormethan, Raumtemperatur.

Hauptprodukte, die gebildet werden

Oxidation: Bildung oxidierter Derivate des Nukleosids.

Reduktion: Bildung reduzierter Derivate.

Substitution: Bildung substituierter Nukleosidanaloga.

Wissenschaftliche Forschungsanwendungen

5-[(2-Cyanoethoxy)methyl]-2’-Desoxycytidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese von Nukleinsäureanaloga verwendet.

Biologie: Wird in Studien verwendet, die sich mit DNA-Replikations- und Reparaturmechanismen befassen.

Medizin: Wird auf seine potenziellen antiviralen und krebshemmenden Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von 5-[(2-Cyanoethoxy)methyl]-2’-Desoxycytidin beinhaltet seine Einarbeitung in DNA während der Replikation. Diese Einarbeitung kann zur Hemmung der DNA-Polymeraseaktivität führen, was zur Beendigung der DNA-Synthese führt. Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der DNA-Replikation und -Reparatur beteiligt sind .

Wirkmechanismus

The mechanism of action of 5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine involves its incorporation into DNA during replication. This incorporation can lead to the inhibition of DNA polymerase activity, resulting in the termination of DNA synthesis. The compound targets specific molecular pathways involved in DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2’-Desoxycytidin

- 5-Hydroxy-2’-Desoxycytidin

- 5-Methyl-2’-Desoxycytidin

Einzigartigkeit

5-[(2-Cyanoethoxy)methyl]-2’-Desoxycytidin ist aufgrund des Vorhandenseins der Cyanoethoxygruppe einzigartig, die im Vergleich zu anderen Nukleosidanaloga eindeutige chemische Eigenschaften und biologische Aktivitäten verleiht. Diese Modifikation erhöht sein Potenzial als Therapeutikum und Forschungswerkzeug.

Eigenschaften

IUPAC Name |

3-[[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIHYTODKBQDOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)COCCC#N)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)

![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)